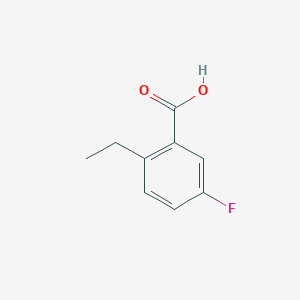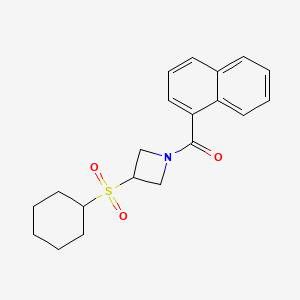![molecular formula C17H22Cl2N2O2S B2759052 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide CAS No. 2380095-99-6](/img/structure/B2759052.png)
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTB is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound causes an increase in the acetylation of histones, which leads to changes in gene expression and cellular processes.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a mechanism that is commonly used in cancer treatment. In addition, this compound has been shown to have anti-inflammatory properties, as it inhibits the expression of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects, as it protects neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, this compound has a short half-life, which can limit its effectiveness in certain experiments. In addition, this compound can be expensive to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide, including the development of more efficient synthesis methods, the identification of new applications for this compound in medicine and agriculture, and the investigation of its potential as a therapeutic agent for neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide can be synthesized through the reaction of 2,4-dichlorobenzoyl chloride with 4-morpholin-4-ylthian-4-ylmethanamine in the presence of a base. Other methods of synthesis include the reaction of 2,4-dichlorobenzoic acid with thiosemicarbazide, followed by the reaction with morpholine and formaldehyde.
Applications De Recherche Scientifique
2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro. In agriculture, this compound has been used as a herbicide to control the growth of weeds. In material science, this compound has been used in the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
2,4-dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O2S/c18-13-1-2-14(15(19)11-13)16(22)20-12-17(3-9-24-10-4-17)21-5-7-23-8-6-21/h1-2,11H,3-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCADURMVKHSOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)


![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)



![N-[Cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)
![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)
![2-{4-[(1-Pyridin-4-ylpiperidin-4-yl)carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2758989.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)

